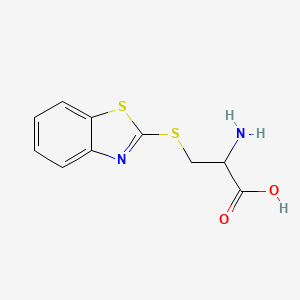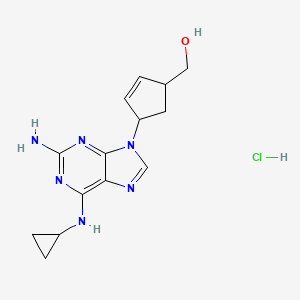
trans-Abacavir-d4Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Abacavir-d4Hydrochloride: is a labeled trans-isomer of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS . This compound is particularly useful in scientific research due to its deuterium labeling, which allows for more precise tracking and analysis in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Abacavir-d4Hydrochloride involves the synthesis of Abacavir followed by deuterium labeling. The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for the purification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions: trans-Abacavir-d4Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, trans-Abacavir-d4Hydrochloride is used as a reference standard in analytical methods to study the behavior of Abacavir and its derivatives .
Biology: In biological research, this compound is used to investigate the metabolic pathways and interactions of Abacavir within biological systems. Its deuterium labeling allows for precise tracking in metabolic studies .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Abacavir. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .
Mechanism of Action
trans-Abacavir-d4Hydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The compound is converted intracellularly to its active form, carbovir triphosphate, which competes with the natural substrate deoxyguanosine-5’-triphosphate (dGTP) and incorporates into viral DNA, leading to chain termination . This mechanism effectively halts the replication of the virus and reduces the viral load in patients .
Comparison with Similar Compounds
Abacavir: The parent compound of trans-Abacavir-d4Hydrochloride, used in the treatment of HIV/AIDS.
Abacavir D4: A deuterated analog of Abacavir, similar to this compound but with different labeling.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more precise tracking in experimental studies, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C14H19ClN6O |
|---|---|
Molecular Weight |
322.79 g/mol |
IUPAC Name |
[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H |
InChI Key |
QXNOPHSMRJNHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


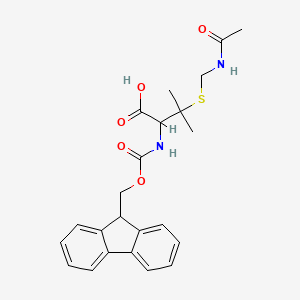
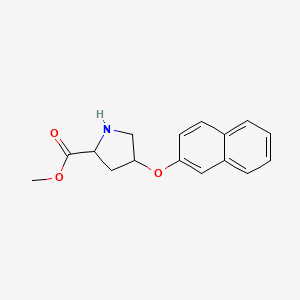
![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
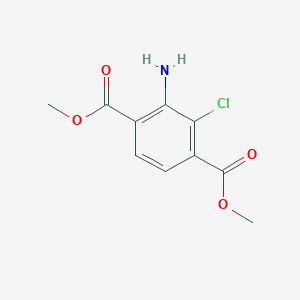
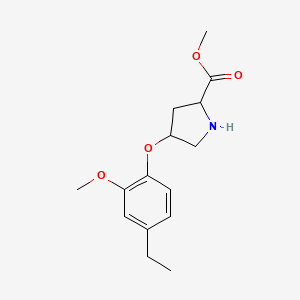
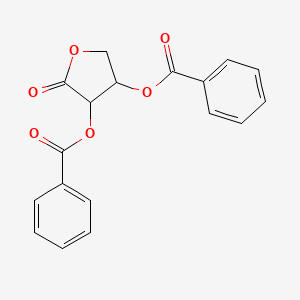
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
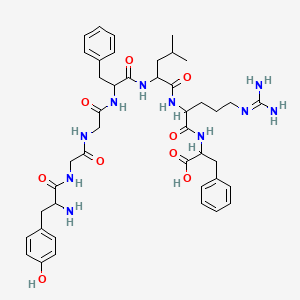
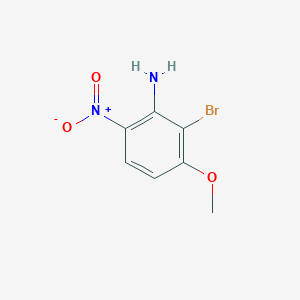
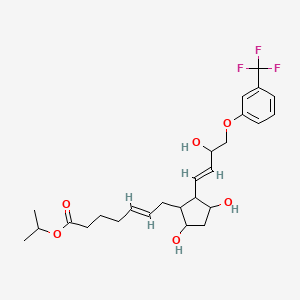
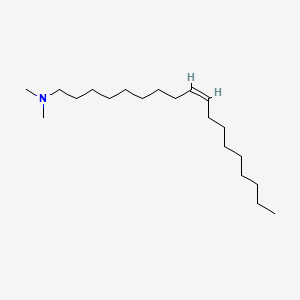
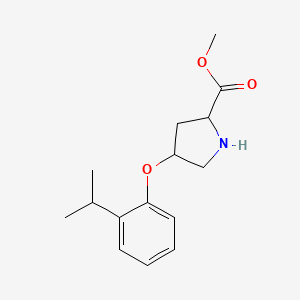
![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)
